molecular formula C28H28N2O4 B15079177 (2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester CAS No. 1181-24-4

(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester

Cat. No.: B15079177
CAS No.: 1181-24-4
M. Wt: 456.5 g/mol
InChI Key: ZKOHXQGFGKJWGU-UHFFFAOYSA-N
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Description

(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester is a chemical compound with the molecular formula C28H28N2O4 and a molecular weight of 456.546 g/mol . This compound is known for its unique structure, which consists of two quinoline rings connected by a dicarboxylic acid ester linkage. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester typically involves the esterification of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester involves its interaction with specific molecular targets. For example, it can bind to proteins in the cell membrane, blocking iron uptake by bacteria, which leads to oxidative stress and cell death . This mechanism is particularly relevant in its antimicrobial and antiviral applications.

Comparison with Similar Compounds

Similar Compounds

  • (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester
  • (2,2’)Biquinolinyl-4,4’-dicarboxylic acid diheptyl ester
  • (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dimethyl ester
  • (2,2’)Biquinolinyl-4,4’-dicarboxylic acid diethyl ester

Uniqueness

(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1181-24-4

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

butyl 2-(4-butoxycarbonylquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C28H28N2O4/c1-3-5-15-33-27(31)21-17-25(29-23-13-9-7-11-19(21)23)26-18-22(28(32)34-16-6-4-2)20-12-8-10-14-24(20)30-26/h7-14,17-18H,3-6,15-16H2,1-2H3

InChI Key

ZKOHXQGFGKJWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCC

Origin of Product

United States

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